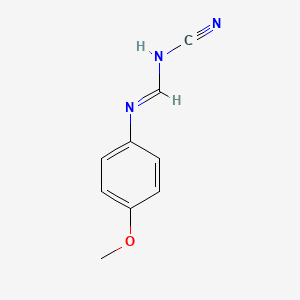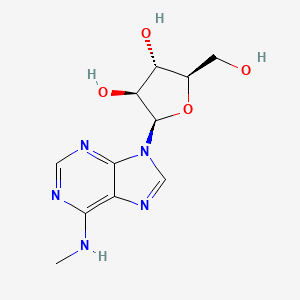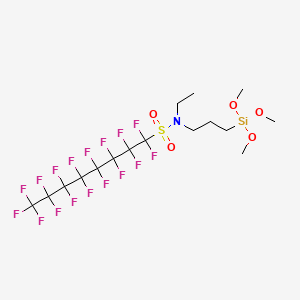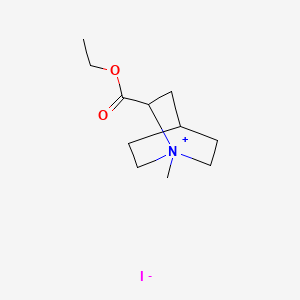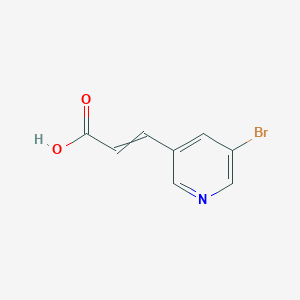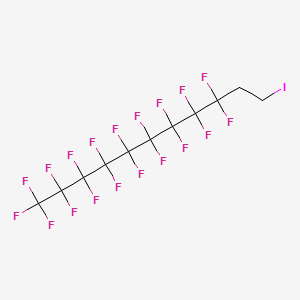
(3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate is a synthetic derivative of testosterone, a naturally occurring anabolic steroid hormone. This compound is known for its potent anabolic and androgenic properties, making it a significant subject of study in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate typically involves the esterification of (3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as hydroxyl or ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and conditions involving polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate has numerous applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic uses in hormone replacement therapy, muscle wasting diseases, and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs and in the synthesis of other steroid derivatives.
作用机制
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote anabolic and androgenic effects. The molecular targets include muscle cells, bone cells, and various tissues involved in secondary sexual characteristics. The pathways involved are primarily the androgen receptor signaling pathway and the downstream effects on protein synthesis and cellular growth.
相似化合物的比较
Testosterone: The natural hormone with similar anabolic and androgenic properties.
Nandrolone: Another anabolic steroid with a slightly different structure and reduced androgenic effects.
Methandrostenolone: A synthetic anabolic steroid known for its potent anabolic effects.
Uniqueness: (3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate is unique due to its esterified form, which provides a longer half-life and sustained release compared to its non-esterified counterparts. This modification enhances its therapeutic potential and makes it a valuable compound for research and clinical applications.
属性
CAS 编号 |
60883-73-0 |
|---|---|
分子式 |
C23H36O3 |
分子量 |
360.5 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C23H36O3/c1-5-20(24)26-16-8-11-21(2)15(14-16)6-7-17-18(21)9-12-22(3)19(17)10-13-23(22,4)25/h6,16-19,25H,5,7-14H2,1-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
InChI 键 |
YAZVIHSCBXWIRW-ZGIWMXSJSA-N |
SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)O)C)C |
手性 SMILES |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)O)C)C |
规范 SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


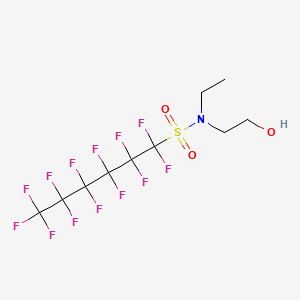
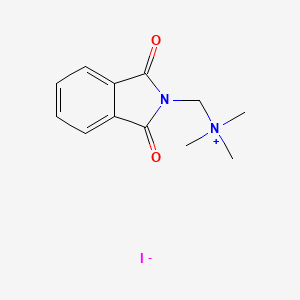
![2-Phenyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3067123.png)
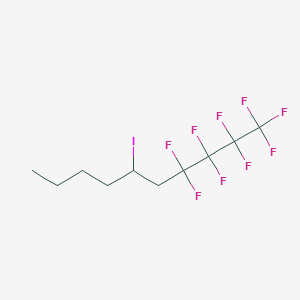
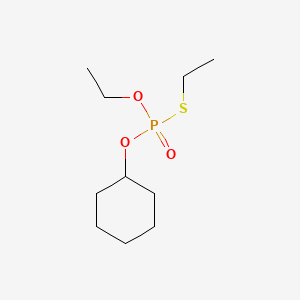
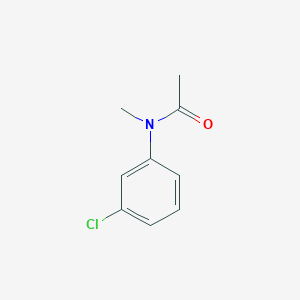
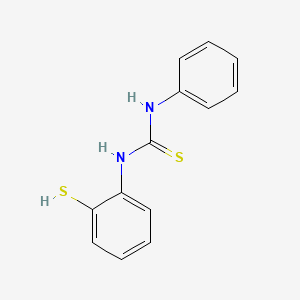
![4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole](/img/structure/B3067167.png)
